molecular formula C30H48O4 B15129673 4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid

4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid

Cat. No.: B15129673
M. Wt: 472.7 g/mol
InChI Key: IWVWTVWLRSUYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid is a pentacyclic triterpenoid characterized by a complex fused-ring system with multiple methyl and hydroxyl substituents. This structural complexity underpins its biological relevance, particularly in drug discovery and natural product chemistry .

Properties

IUPAC Name

4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVWTVWLRSUYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of the compound is synthesized through a series of cyclization reactions, which involve the formation of multiple rings.

    Introduction of hydroxyl groups: Hydroxyl groups are introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include:

    Bulk synthesis of intermediates: Large-scale synthesis of intermediate compounds that form the core structure.

    Efficient oxidation and carboxylation: Use of industrial-grade reagents and catalysts to introduce functional groups efficiently.

    Purification: Advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl and carboxyl groups can undergo substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as acetic anhydride (for esterification) or alkyl halides (for etherification).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Variations

The target compound belongs to the picene-derived triterpenoid family, sharing a common pentacyclic backbone with analogs. Key comparisons include:

Table 1: Structural and Molecular Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
Target Compound C30H48O5* ~488.7 4,10-dihydroxy, heptamethyl Synthetic/Natural Derivatives
Corosolic Acid [(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-...] C30H48O4 472.7 10,11-dihydroxy, heptamethyl Anti-angiogenic agent
Acetyl Aleuritolic Acid (10-Acetoxy-2,2,6b,9,9,12a,14a-heptamethyl-...) C32H50O4 514.7 10-acetoxy, heptamethyl Natural product derivative
ARJUNICACID C30H48O5 488.7 1,10,11-trihydroxy, heptamethyl Phytochemical with anti-HIV potential
(CAS 77-52-1) [(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-Hydroxy-...] C30H48O3 456.7 10-hydroxy, heptamethyl Commercial reference standard

Note: Exact molecular formula inferred from structural descriptors in evidence.

Key Observations:
  • Substituent Impact : The number and position of hydroxyl groups significantly influence bioactivity. For instance, corosolic acid (10,11-dihydroxy) exhibits anti-angiogenic properties but low pharmacological efficacy compared to the target compound’s 4,10-dihydroxy configuration .
  • Methylation : All analogs share heptamethyl groups, which enhance lipophilicity and membrane permeability. However, acetylated derivatives (e.g., acetyl aleuritolic acid) show increased molecular weight and altered pharmacokinetics .

Methodological Approaches for Comparison

Computational Similarity Analysis
  • Tanimoto Coefficient : Structural similarity indices (e.g., Tanimoto scores >0.8) are used to quantify overlaps in molecular fingerprints. For example, acetyl aleuritolic acid shares ~70% similarity with the target compound in functional group alignment .
  • Activity Landscape Modeling : Bioactivity clustering reveals that analogs with similar hydroxylation patterns (e.g., 4,10-dihydroxy vs. 10,11-dihydroxy) group together, suggesting conserved modes of action .
Pharmacokinetic Profiling
  • Solubility and Absorption : The target compound’s carboxylic acid group improves water solubility compared to methyl- or acetyl-dominated analogs (e.g., CAS 77-52-1) .
  • Metabolic Stability : Glycosylated derivatives like ARJUNGLUCOSIDE-III (Mw: 664.8 g/mol) exhibit prolonged half-lives due to reduced cytochrome P450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.